molecular formula C12H13N3 B13866496 N-(azetidin-3-yl)isoquinolin-6-amine

N-(azetidin-3-yl)isoquinolin-6-amine

Cat. No.: B13866496
M. Wt: 199.25 g/mol
InChI Key: IWHCBWVHESFUSD-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)isoquinolin-6-amine is a heterocyclic compound featuring an isoquinoline core substituted with an azetidin-3-ylamine group at position 4. The azetidine moiety—a four-membered saturated ring containing one nitrogen atom—confers unique conformational rigidity and basicity, which may enhance binding affinity to biological targets compared to larger or less constrained substituents.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N-(azetidin-3-yl)isoquinolin-6-amine

InChI

InChI=1S/C12H13N3/c1-2-11(15-12-7-14-8-12)5-9-3-4-13-6-10(1)9/h1-6,12,14-15H,7-8H2

InChI Key

IWHCBWVHESFUSD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NC2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)isoquinolin-6-amine typically involves the formation of the azetidine ring followed by its attachment to the isoquinoline moiety. One common method is the aza-Michael addition, where an azetidine precursor reacts with an isoquinoline derivative under basic conditions. For example, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)isoquinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the isoquinoline ring or the azetidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring.

Scientific Research Applications

N-(azetidin-3-yl)isoquinolin-6-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting neurological and psychiatric disorders.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)isoquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The isoquinoline moiety can bind to receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(azetidin-3-yl)isoquinolin-6-amine with structurally related isoquinoline derivatives, focusing on substituent effects, synthetic pathways, and biological relevance.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Isoquinoline Azetidin-3-ylamine (C3H7N) ~243.3 Hypothesized CNS targeting, kinase inhibition N/A
6-(3-Chloropropyl)-3-nitroindeno-isoquinoline Indeno[1,2-c]isoquinoline 3-Chloropropyl, nitro ~411.8 High purity (>95%), synthetic intermediate
[(18)F]-MK-6240 Isoquinoline 3-(1H-pyrrolo[2,3-c]pyridinyl), 18F ~357.4 PET tracer for neurofibrillary tangles (NFTs)
6-(3-Amino-5-fluorophenyl)nicotinic acid Nicotinic acid 3-Amino-5-fluorophenyl ~262.2 Supplier-listed compound (no explicit data)

Key Observations

Structural Differences and Biological Implications Azetidine vs. Pyrrolopyridinyl Groups: The azetidine group in this compound is smaller and more rigid than the pyrrolo[2,3-c]pyridinyl substituent in [(18)F]-MK-6240. This difference may influence blood-brain barrier penetration and target selectivity. For example, [(18)F]-MK-6240’s pyrrolopyridinyl group enhances binding to tau aggregates in Alzheimer’s disease , whereas the azetidine’s compact structure could optimize metabolic stability. Chloropropyl vs.

Synthetic Challenges this compound’s synthesis likely involves coupling azetidine-3-amine to isoquinoline-6-amine precursors, a process analogous to the acetamide and nitro-group reductions described in . However, azetidine’s ring strain may necessitate milder reaction conditions compared to chloropropyl or nitro-substituted analogs.

Pharmacokinetic and Physicochemical Properties

  • The azetidine group’s basicity (pKa ~10) could improve solubility in physiological pH ranges compared to neutral substituents like chloropropyl. This contrasts with [(18)F]-MK-6240, which relies on fluorine-18 for positron emission tomography (PET) imaging but shares similar logP values (~2.5–3.0) due to aromatic heterocycles .

Biological Activity

N-(azetidin-3-yl)isoquinolin-6-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound comprises an azetidine ring and an isoquinoline moiety. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:

  • Enzyme Inhibition : The azetidine ring can interact with the active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways, which may be beneficial in treating diseases such as cancer or neurological disorders.
  • Receptor Binding : The isoquinoline part can bind to specific receptor sites, modulating their function. This interaction may influence various signaling pathways involved in disease progression.

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds related to this compound. For instance, a series of isoquinoline derivatives demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell Line TestedMean GI50 (µM)Comparison to Control
Compound ABreast Cancer10.471.5-fold more potent than 5-FU
Compound BCNS Cancer7.242-fold more potent than 5-FU
Compound CLeukemia14.12Comparable to standard treatments

These results indicate that modifications to the isoquinoline structure can enhance antitumor activity and selectivity towards specific cancer types .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities and modes of action of this compound analogs. These studies suggest that the compound can effectively bind to ATP-binding sites in kinases such as EGFR-TK and B-RAF, which are crucial for tumor growth and proliferation .

Study on PRMT3 Inhibition

A notable case study involved the development of allosteric inhibitors targeting protein arginine methyltransferase 3 (PRMT3), where compounds similar to this compound were synthesized. These compounds exhibited IC50 values ranging from 10 to 36 nM, indicating potent inhibition of PRMT3 activity. The study highlighted the importance of structural modifications in enhancing selectivity and potency against target enzymes .

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